1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
Description
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a bicyclic tertiary amine derivative featuring a rigid 8-azabicyclo[3.2.1]octane core substituted with a pyrazole ring at the 3-position and a 3,5-dimethylisoxazole moiety linked via a propan-1-one chain. This compound’s structural complexity arises from the fusion of two heterocyclic systems (pyrazole and isoxazole), which may influence its physicochemical properties, solubility, and binding affinity compared to simpler analogs.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-12-17(13(2)24-20-12)6-7-18(23)22-14-4-5-15(22)11-16(10-14)21-9-3-8-19-21/h3,8-9,14-16H,4-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUWHDQPBVNZBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2C3CCC2CC(C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesizing 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one involves several key steps:
Formation of the Azabicyclooctane: This part of the molecule can be synthesized through a Diels-Alder reaction, where cyclopentadiene reacts with nitroso compounds under controlled conditions.
Pyrazole Addition: The pyrazole ring can be introduced using a reaction between hydrazine and 1,3-dicarbonyl compounds.
Isoxazole Integration: The isoxazole ring can be formed by the reaction of nitrile oxides with alkenes or alkynes, followed by appropriate functional group modifications.
Industrial Production Methods: Scaling up the synthesis for industrial production involves optimizing these reactions for high yield and purity. This can include using catalysts, optimizing temperature and pressure conditions, and ensuring efficient separation and purification processes.
Chemical Reactions Analysis
Types of Reactions: 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one undergoes a variety of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form different functional derivatives.
Reduction: Reductive reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be utilized to introduce or modify substituents on the compound.
Common Reagents and Conditions: Typical reagents include hydrazine for pyrazole ring formation, nitrile oxides for isoxazole synthesis, and various oxidizing and reducing agents for functional group modifications. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize yields.
Major Products Formed: The major products formed from these reactions depend on the specific transformations desired. Oxidation and reduction reactions yield different functional derivatives, while substitution reactions can produce a wide variety of modified compounds.
Scientific Research Applications
In Chemistry: This compound serves as a building block for synthesizing more complex molecules, useful in organic synthesis and materials science.
In Biology: Its unique structure makes it a candidate for biological assays, potentially leading to new bioactive compounds for therapeutic research.
In Medicine: Researchers are exploring its potential as a pharmacophore in drug design, with possibilities in targeting neurological pathways due to its structural resemblance to known bioactive molecules.
In Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts for chemical reactions.
Mechanism of Action
The mechanism of action for 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one involves interactions with molecular targets like enzymes or receptors. Its structure allows it to fit into specific binding sites, modulating biological pathways by either inhibiting or activating target proteins. Detailed studies are required to map out exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related bicyclic derivatives, focusing on core modifications, substituent effects, and pharmacological implications.
Structural Analogs with Modified Substituents
Key Differences and Implications
- Heterocyclic Diversity : The target compound’s pyrazole and isoxazole substituents introduce distinct electronic and hydrogen-bonding profiles compared to the imidazole/triazole systems in or the ester-linked phenyl groups in . Pyrazole’s adjacent nitrogen atoms may enhance metal coordination, while isoxazole’s oxygen could improve solubility.
- Stereochemical Impact : The (1R,5S) configuration ensures spatial alignment of substituents, unlike racemic mixtures of simpler esters (e.g., in ), which may exhibit variable biological efficacy.
- Pharmacokinetics : The propan-1-one linker in the target compound may reduce metabolic instability compared to ester-containing analogs (e.g., ), which are prone to hydrolysis.
Physicochemical and Pharmacological Data
Limited quantitative data are available for the target compound, but inferences can be drawn from structural analogs:
- LogP: Estimated ~2.5 (higher than phenylpropanoate esters in due to hydrophobic isoxazole).
- Solubility: Lower aqueous solubility than hydroxylated analogs (e.g., 2-hydroxy-3-phenylpropanoate in ).
- Binding Affinity : Pyrazole’s nitrogen atoms may mimic adenine in kinase inhibitors, suggesting ATP-competitive activity.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents | Temp. (°C) | Yield (%) | Purity Method |
|---|---|---|---|---|
| Bicyclic core formation | NaN₃, NH₄Cl | 100 | 65 | NMR |
| Pyrazole coupling | Pd(PPh₃)₄, K₂CO₃ | 80 | 72 | HPLC |
| Isoxazole addition | CuI, DIPEA | 60 | 58 | LC-MS |
Basic: How is the stereochemistry of the bicyclo[3.2.1]octane core validated?
Answer:
- X-ray crystallography : Resolves absolute configuration (e.g., (1R,5S) vs. (1S,5R)) .
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
- NMR coupling constants : J-values for axial/equatorial protons confirm ring puckering .
Advanced: How do electronic effects of the pyrazole and isoxazole substituents influence reactivity?
Answer:
- Pyrazole : Electron-rich N-heterocycle enhances nucleophilic substitution at the bicyclic amine. Substituents at the 1H-position alter steric hindrance, impacting coupling efficiency .
- 3,5-Dimethylisoxazole : Electron-withdrawing methyl groups stabilize the ketone via conjugation, reducing undesired keto-enol tautomerization .
Contradiction Note : Some studies report reduced yields with bulkier isoxazole derivatives (e.g., CF₃ vs. CH₃), suggesting steric effects dominate over electronic factors in certain cases .
Advanced: What strategies resolve contradictions in reported biological activity data?
Answer:
Discrepancies in target binding (e.g., kinase vs. GPCR inhibition) may arise from:
- Assay conditions : Buffer pH (7.4 vs. 6.8) alters protonation states of basic nitrogen atoms .
- Metabolite interference : Cytochrome P450-mediated oxidation of the bicyclic core generates active metabolites in hepatic microsomal assays .
- Validation : Use orthogonal assays (e.g., SPR for binding affinity, functional cAMP assays for GPCR activity) .
Q. Table 2: Biological Activity Comparison
| Target | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| Kinase A | 12 ± 3 | Fluorescence polarization | |
| GPCR-X | 85 ± 15 | Radioligand binding |
Advanced: How is enantioselective synthesis achieved for chiral centers in the bicyclic core?
Answer:
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) with Ru or Rh catalysts induce >90% ee in hydrogenation steps .
- Kinetic resolution : Lipase-mediated hydrolysis of racemic intermediates (e.g., CAL-B enzyme) .
- Crystallization-induced diastereomerism : Diastereomeric salt formation with tartaric acid derivatives .
Basic: What spectroscopic methods characterize degradation products?
Answer:
- LC-MS/MS : Identifies hydrolyzed isoxazole fragments (m/z 98.06) and oxidized pyrazole metabolites .
- FT-IR : Detects carbonyl stretching (1700–1750 cm⁻¹) in degraded ketone groups .
- ¹H-¹³C HMBC NMR : Maps long-range couplings to confirm structural rearrangements .
Advanced: How does the compound’s logP affect blood-brain barrier penetration?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
